molecular formula C11H17N3OS B12226574 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide

1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide

Cat. No.: B12226574
M. Wt: 239.34 g/mol
InChI Key: KBKHHAAWVXMLAD-UHFFFAOYSA-N
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Description

1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide is a compound that features a thiazole ring, a piperidine ring, and a carboxamide group. Thiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the piperidine ring. One common method involves the reaction of 2-methyl-1,3-thiazole with piperidine-4-carboxylic acid under specific conditions to form the desired compound . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide is unique due to its specific combination of the thiazole and piperidine rings, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C11H17N3OS

Molecular Weight

239.34 g/mol

IUPAC Name

1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C11H17N3OS/c1-8-13-10(7-16-8)6-14-4-2-9(3-5-14)11(12)15/h7,9H,2-6H2,1H3,(H2,12,15)

InChI Key

KBKHHAAWVXMLAD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CN2CCC(CC2)C(=O)N

Origin of Product

United States

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